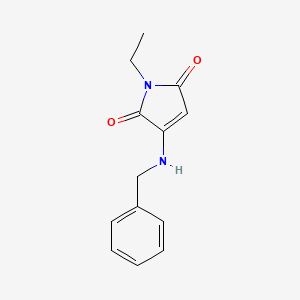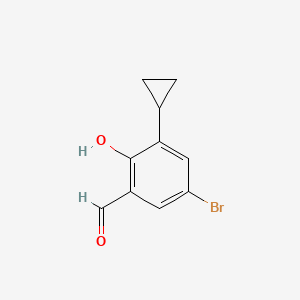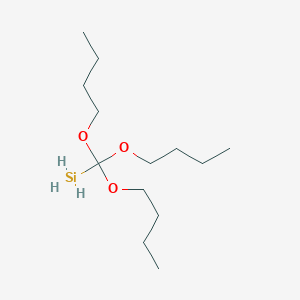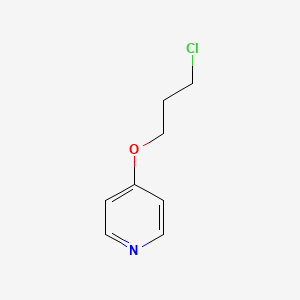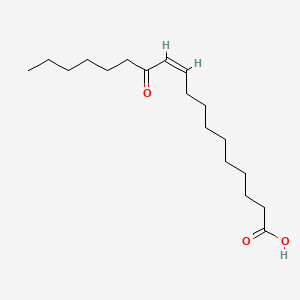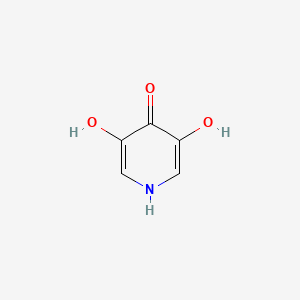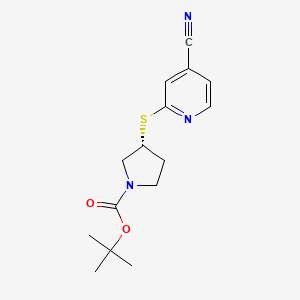![molecular formula C15H19N3 B13966171 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidinylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the pyrrolidinylphenyl group. The reaction conditions often involve the use of polar organic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazole ring.
Applications De Recherche Scientifique
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for various biological targets.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the pyrrolidinylphenyl group.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring and have various biological activities.
Uniqueness
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidinylphenyl group. This combination can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H19N3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
3,5-dimethyl-4-(4-pyrrolidin-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3/c1-10-15(11(2)18-17-10)13-7-5-12(6-8-13)14-4-3-9-16-14/h5-8,14,16H,3-4,9H2,1-2H3,(H,17,18) |
Clé InChI |
VZTGEIYSLWCCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


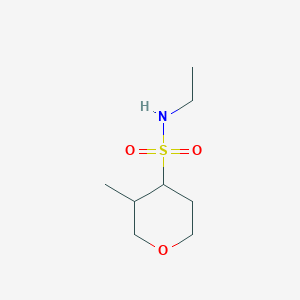
![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)
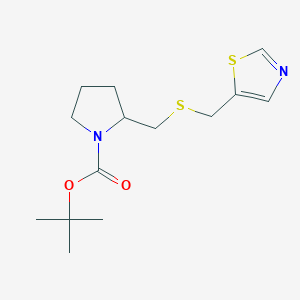
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
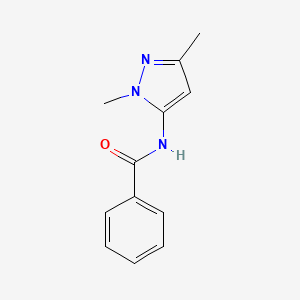
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
